molecular formula C11H9FN2O B13316386 1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one

1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13316386
M. Wt: 204.20 g/mol
InChI Key: WONKGWQKFPTPEZ-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-one (CAS 1152964-36-7) is an aryl ketone derivative with the molecular formula C₁₁H₉FN₂O and a molecular weight of 204.20 g/mol. It is characterized by a fluoro-substituted phenyl ring linked to a pyrazole moiety and an acetyl group. The compound is commercially available as a brown oil and is stored at room temperature (20–22°C) in sealed containers .

Preparation Methods

The synthesis of 1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxyacetophenone and 1H-pyrazole.

    Condensation Reaction: The 5-fluoro-2-hydroxyacetophenone undergoes a condensation reaction with 1H-pyrazole in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 80-100°C) to facilitate the formation of the product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Below is a systematic comparison of 1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-one with structurally or functionally analogous compounds, emphasizing substituent effects, synthesis routes, and biological activities.

Structural Analogs and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Data
This compound C₁₁H₉FN₂O 204.20 5-Fluoro, pyrazol-1-yl, acetyl Brown oil Storage: Room temperature; Price: $1,093.00
1-{2-[trans-4-(tert-Butyl)cyclohexyl]-4-(1H-pyrazol-1-yl)phenyl}ethan-1-one C₂₃H₂₉N₂O 324.22 trans-4-(tert-Butyl)cyclohexyl, pyrazol-1-yl, acetyl White solid Melting point: 98–99°C; HR-MS: [M]⁺ = 324.2173
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one C₂₂H₂₀N₂O₂ 344.41 4-Ethoxyphenyl, naphthyl, dihydropyrazole, acetyl Solid Docking score: −7.501 kcal/mol (vs. Fluconazole: −5.823)
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one C₆H₈N₂O 124.14 Methylpyrazole, acetyl Liquid/Solid* IUPAC Name: 1-(2-methylpyrazol-3-yl)ethanone; PubChem CID: 7017416
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C₁₂H₁₁ClN₂O 234.68 4-Chlorophenyl, methylpyrazole, acetyl Not reported Part of a pseudo-natural product collection; synthetic utility emphasized

Notes:

  • Substituent Impact: The fluoro group in the target compound enhances electronegativity and may influence bioavailability or binding interactions compared to non-halogenated analogs (e.g., 1-(1-methylpyrazol-5-yl)ethanone). Bulky substituents like trans-4-(tert-butyl)cyclohexyl in increase molecular weight and rigidity, favoring crystalline solid states.
  • Physical State : The target compound’s liquid state contrasts with solid analogs, likely due to reduced molecular symmetry and weaker intermolecular forces.

Biological Activity

1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one is a compound of considerable interest in medicinal chemistry due to its unique structure, which features a pyrazole ring and a fluorinated phenyl group. This compound has been associated with various biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C11H9FN2O
  • Molecular Weight : 204.20 g/mol
  • CAS Number : 1152880-22-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate biological pathways related to cell proliferation and apoptosis. The presence of the fluorine atom enhances its reactivity and binding affinity to various enzymes and receptors, making it a promising candidate for therapeutic applications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures displayed effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) for some related compounds are summarized in Table 1.

Compound NameMIC (mg/mL)Target Organism
5-Fluorobenzimidazole0.125Staphylococcus aureus
5-Fluoropyrazole0.064Escherichia coli
This compoundTBDVarious Gram-positive bacteria

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several strains. The effectiveness varies based on structural modifications, particularly substitutions on the pyrazole ring.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Studies have indicated that it can induce cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer). The cytotoxicity was assessed using MTT assays, where the compound's efficacy was compared with standard chemotherapeutic agents.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. These studies utilized structure-based drug design (SBDD) techniques to optimize the compounds for enhanced selectivity and potency against specific biological targets such as phosphodiesterase enzymes .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing 1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-one?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the pyrazole and fluorophenyl moieties. A general approach includes:

Coupling reactions : Reacting 5-fluoro-2-halophenyl ketones with 1H-pyrazole derivatives under catalytic conditions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives .

Cyclization : Optimizing reaction conditions (e.g., anhydrous ethanol, piperidine catalyst) to form the pyrazole ring .

Purification : Column chromatography or recrystallization to isolate the product.
Key Parameters : Temperature (reflux conditions), solvent polarity, and catalyst selection significantly impact yield.

Q. Advanced: How can low yields in the pyrazole coupling step be addressed?

  • Issue : Competing side reactions (e.g., over-substitution or dehalogenation).
  • Solutions :
    • Use bulky ligands (e.g., tricyclohexylphosphine) to stabilize intermediates .
    • Optimize stoichiometry of the boronic acid reagent to avoid excess .
    • Monitor reaction progress via HPLC or TLC to terminate before side-product formation .

Q. Basic: What techniques are critical for structural characterization of this compound?

Methodological Answer :

  • X-ray crystallography : Resolve bond lengths, angles, and dihedral angles using SHELX programs (e.g., SHELXL for refinement) .
  • Spectroscopy :
    • NMR : 19F^{19}\text{F} NMR to confirm fluorine position; 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for substituent analysis.
    • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and pyrazole ring vibrations .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.

Q. Advanced: How are crystallographic data discrepancies resolved during refinement?

  • Challenge : Disordered solvent molecules or thermal motion artifacts.
  • Approach :
    • Apply TWINABS (in SHELX) for multi-scan absorption corrections .
    • Use DFT calculations to validate bond geometry against theoretical models .
    • Refine anisotropic displacement parameters for heavy atoms (e.g., fluorine) .

Q. Basic: How is the compound’s purity assessed in academic research?

Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Elemental analysis : Match experimental C/H/N percentages to theoretical values (±0.4%).
  • Melting point : Consistency with literature values (e.g., 120–122°C for analogs) .

Q. Advanced: What analytical strategies detect trace impurities in polar solvents?

  • LC-MS/MS : Identify impurities via fragmentation patterns.
  • Ion chromatography : Quantify residual halides (e.g., Cl⁻ from precursors) .

Q. Basic: What biological targets are associated with this compound?

Methodological Answer :

  • EGFR inhibition : Pyrazole derivatives show affinity for kinase domains via hydrogen bonding with hinge regions .
  • Enzyme assays : Use recombinant EGFR in vitro with ATP-competitive ELISA to measure IC50_{50} values .
  • Cellular models : Test antiproliferative activity in cancer cell lines (e.g., HeLa) via MTT assays .

Q. Advanced: How are in silico methods used to predict binding modes?

  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 1M17).
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability .

Q. Basic: How do substituents on the pyrazole ring influence bioactivity?

Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -NO2_2, -F) enhance metabolic stability .
    • Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) improve hydrophobic binding pockets .

Q. Advanced: What strategies mitigate metabolic instability in vivo?

  • Deuterium labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450 oxidation.
  • Prodrug design : Mask polar groups (e.g., acetylated hydroxyl) for improved bioavailability .

Q. Basic: How are reaction conditions optimized for scale-up synthesis?

Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) .

Q. Advanced: How to address regioselectivity issues in pyrazole formation?

  • Directing groups : Introduce temporary -OMe or -NH2_2 to steer cyclization .
  • Low-temperature NMR : Monitor intermediate formation at -40°C to trap kinetic products .

Properties

IUPAC Name

1-(5-fluoro-2-pyrazol-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)10-7-9(12)3-4-11(10)14-6-2-5-13-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONKGWQKFPTPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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